molecular formula C6H6N4 B13124098 N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide CAS No. 83412-74-2

N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide

Cat. No.: B13124098
CAS No.: 83412-74-2
M. Wt: 134.14 g/mol
InChI Key: BPNXJNCSYRHBPM-UHFFFAOYSA-N
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Description

N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide is a heterocyclic compound that features a pyrazine ring with a methyl group at the 1-position and a cyanamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide typically involves the reaction of 1-methylpyrazine with cyanamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyanamide, followed by nucleophilic attack on the 2-position of the 1-methylpyrazine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts or additives may also be employed to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyanamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N-(1-Methylpyrazin-2(1H)-ylidene)amine.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the pyrazine ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Methylpyridin-2(1H)-ylidene)cyanamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

    N-(1-Methylimidazol-2(1H)-ylidene)cyanamide: Contains an imidazole ring instead of a pyrazine ring.

    N-(1-Methylpyrimidin-2(1H)-ylidene)cyanamide: Features a pyrimidine ring in place of the pyrazine ring.

Uniqueness

N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

83412-74-2

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

(1-methylpyrazin-2-ylidene)cyanamide

InChI

InChI=1S/C6H6N4/c1-10-3-2-8-4-6(10)9-5-7/h2-4H,1H3

InChI Key

BPNXJNCSYRHBPM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=CC1=NC#N

Origin of Product

United States

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